molecular formula C17H15ClN2O3 B213683 {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE

{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B213683
M. Wt: 330.8 g/mol
InChI Key: CCCYUGAHSZEGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound characterized by the presence of a furan ring, a pyrazole ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is often formed via the condensation of hydrazines with 1,3-diketones. The final step involves the coupling of the chlorophenoxy group with the furan-pyrazole intermediate under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the chlorophenoxy group can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design prodrugs or active pharmaceutical ingredients with specific biological activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential for modification through chemical reactions makes it a versatile candidate for various industrial processes.

Mechanism of Action

The mechanism of action of {5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, modulating their activity. The chlorophenoxy group could enhance the compound’s binding affinity to its targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its furan, pyrazole, and chlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

[5-[(3-chlorophenoxy)methyl]furan-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C17H15ClN2O3/c1-11-8-12(2)20(19-11)17(21)16-7-6-15(23-16)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3

InChI Key

CCCYUGAHSZEGHM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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